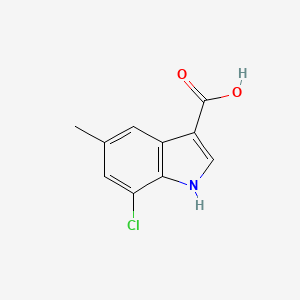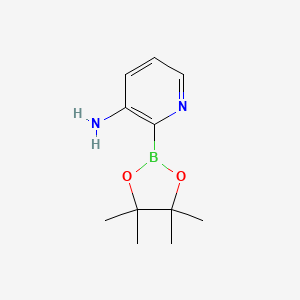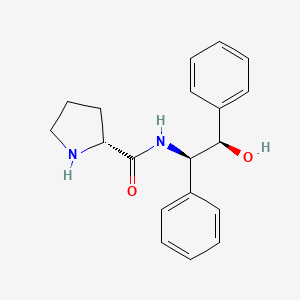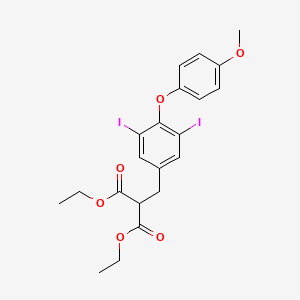![molecular formula C24H35NOSi B3313983 (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine CAS No. 948594-99-8](/img/structure/B3313983.png)
(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine
Descripción general
Descripción
(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine, also known as TMDP, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. TMDP is a chiral compound that has a pyrrolidine ring structure and two 3,5-dimethylphenyl groups attached to it. The trimethylsilyl group is attached to one of the phenyl groups, making TMDP a prodrug that can be activated in vivo.
Mecanismo De Acción
(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine works by enhancing the solubility and bioavailability of drugs, allowing for more efficient drug delivery. It can also act as a prodrug, meaning that it can be converted into its active form in vivo, allowing for targeted drug delivery. In cancer therapy, (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell signaling pathways.
Biochemical and Physiological Effects:
(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine has been shown to have low toxicity and good biocompatibility, making it a promising candidate for drug delivery applications. It has been shown to enhance the solubility and bioavailability of drugs, allowing for more efficient drug delivery. In cancer therapy, (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine in lab experiments include its ability to enhance the solubility and bioavailability of drugs, allowing for more efficient drug delivery. (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine can also act as a prodrug, meaning that it can be converted into its active form in vivo, allowing for targeted drug delivery. Additionally, (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine has been shown to have low toxicity and good biocompatibility, making it a promising candidate for drug delivery applications. The limitations of using (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine in lab experiments include the need for optimization of the synthesis method to increase yield and purity, as well as the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine. One potential direction is the optimization of the synthesis method to increase yield and purity, as well as the development of methods to produce enantiomerically pure (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine. Another potential direction is the study of (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine in combination with other drugs for enhanced drug delivery and therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine and its potential applications in cancer therapy and other disease treatments.
In conclusion, (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine is a promising compound that has gained attention in scientific research due to its potential applications in drug discovery and development. Its ability to enhance the solubility and bioavailability of drugs, act as a prodrug, and inhibit the growth of cancer cells makes it a valuable tool in drug delivery and cancer therapy. Further studies are needed to fully understand its mechanism of action and potential applications in disease treatments.
Aplicaciones Científicas De Investigación
(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine has been studied for its potential applications in drug discovery and development. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a useful tool in drug delivery. (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine can also act as a prodrug, meaning that it can be converted into its active form in vivo, allowing for targeted drug delivery. Additionally, (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCAWHIRAPRAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-[Bis(35-dimethylphenyl)-[(trimethylsilyl)oxy]methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



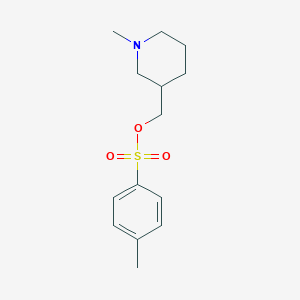
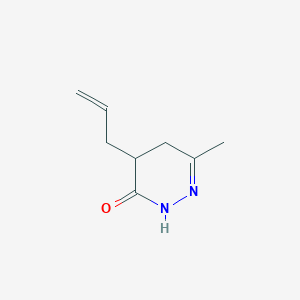
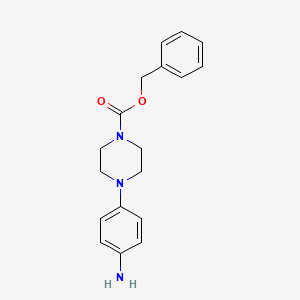
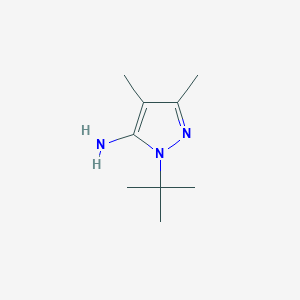
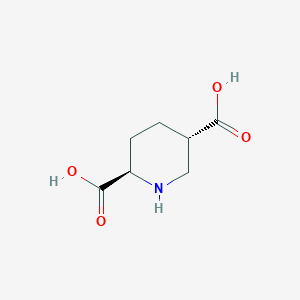

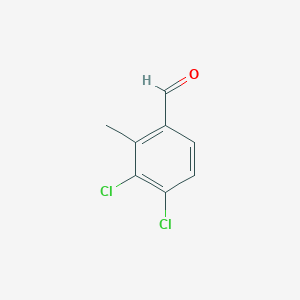
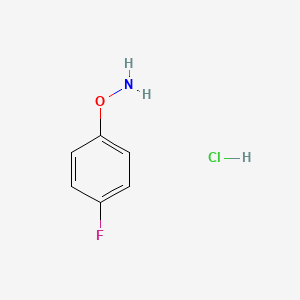
![N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide](/img/structure/B3313966.png)
![10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one](/img/structure/B3313967.png)
